N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
CAS No.: 2640881-11-2
Cat. No.: VC11863134
Molecular Formula: C17H15F2NO2S3
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640881-11-2 |
|---|---|
| Molecular Formula | C17H15F2NO2S3 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 1-(2,5-difluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C17H15F2NO2S3/c18-13-3-5-15(19)12(10-13)11-25(21,22)20-8-7-14-4-6-17(24-14)16-2-1-9-23-16/h1-6,9-10,20H,7-8,11H2 |
| Standard InChI Key | UHJHUPFLMQBNBN-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Introduction
Synthesis Pathway
The synthesis of this compound involves multiple steps integrating bithiophene derivatives with sulfonamide chemistry. Below is a general outline:
-
Preparation of Bithiophene Derivative:
-
Introduction of Sulfonamide Group:
-
Incorporation of Difluorophenyl Group:
-
The difluorophenyl moiety is introduced via nucleophilic substitution or direct coupling with the sulfonamide intermediate.
-
Table 2: Synthetic Reagents and Conditions
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| 1 | Bithiophene + Pd(PPh3)4 catalyst | ~85 |
| 2 | Methanesulfonyl chloride + Amine | ~90 |
| 3 | Difluorophenyl halide + Base | ~80 |
3.1. Biological Activity
Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of bithiophene and difluorophenyl groups may enhance these properties:
-
Antimicrobial Potential:
-
The bithiophene moiety is known for its antimicrobial activity due to its ability to disrupt microbial membranes.
-
-
Anticancer Properties:
-
Fluorinated aromatic compounds often show cytotoxicity against cancer cells by interacting with DNA or proteins.
-
3.2. Electronic Applications
Bithiophene derivatives are widely used in organic electronics due to their excellent charge transport properties:
Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
-
NMR Spectroscopy:
-
Proton (H) and carbon (C) NMR confirm the structure and substitution pattern.
-
-
Mass Spectrometry (MS):
-
Provides molecular weight confirmation.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as sulfonamide (S=O stretching).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume